Cas no 88016-05-1 (3-(5-oxopyrrolidin-3-yl)-1-phenylurea)

3-(5-oxopyrrolidin-3-yl)-1-phenylurea Chemical and Physical Properties
Names and Identifiers
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- Urea, N-(5-oxo-3-pyrrolidinyl)-N'-phenyl-
- 1-(5-oxopyrrolidin-3-yl)-3-phenylurea
- AKOS024538925
- DTXSID30526304
- F6210-0286
- N-(5-Oxopyrrolidin-3-yl)-N'-phenylurea
- VU0536902-1
- 88016-05-1
- 3-(5-oxopyrrolidin-3-yl)-1-phenylurea
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- Inchi: InChI=1S/C11H13N3O2/c15-10-6-9(7-12-10)14-11(16)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H2,13,14,16)
- InChI Key: PHOKBDRWQKSYDA-UHFFFAOYSA-N
- SMILES: C1C(CNC1=O)NC(=O)NC2=CC=CC=C2
Computed Properties
- Exact Mass: 219.100776666g/mol
- Monoisotopic Mass: 219.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2Ų
- XLogP3: 0
3-(5-oxopyrrolidin-3-yl)-1-phenylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6210-0286-3mg |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea |
88016-05-1 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6210-0286-40mg |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea |
88016-05-1 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6210-0286-50mg |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea |
88016-05-1 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6210-0286-10μmol |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea |
88016-05-1 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6210-0286-15mg |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea |
88016-05-1 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6210-0286-1mg |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea |
88016-05-1 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6210-0286-2mg |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea |
88016-05-1 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6210-0286-2μmol |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea |
88016-05-1 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6210-0286-5mg |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea |
88016-05-1 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6210-0286-25mg |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea |
88016-05-1 | 25mg |
$163.5 | 2023-09-09 |
3-(5-oxopyrrolidin-3-yl)-1-phenylurea Related Literature
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H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
Additional information on 3-(5-oxopyrrolidin-3-yl)-1-phenylurea
Comprehensive Overview of 3-(5-oxopyrrolidin-3-yl)-1-phenylurea (CAS No. 88016-05-1): Properties, Applications, and Research Insights
The compound 3-(5-oxopyrrolidin-3-yl)-1-phenylurea (CAS No. 88016-05-1) is a chemically synthesized urea derivative with a unique pyrrolidinone backbone. Its molecular structure combines a phenylurea moiety with a 5-oxopyrrolidin-3-yl group, making it a subject of interest in medicinal chemistry and material science. Researchers and industries are increasingly exploring its potential due to its versatile reactivity and functional properties. This article delves into its chemical characteristics, synthetic pathways, and emerging applications, while addressing common queries from scientific communities and AI-driven research trends.
One of the key features of 3-(5-oxopyrrolidin-3-yl)-1-phenylurea is its role as a building block in organic synthesis. The presence of both urea and pyrrolidinone functionalities allows for diverse chemical modifications, enabling the creation of novel derivatives with tailored properties. Recent studies highlight its utility in designing small-molecule inhibitors and bioactive compounds, particularly in the context of drug discovery and pharmaceutical development. Its CAS No. 88016-05-1 is frequently referenced in patent literature, underscoring its commercial relevance.
From an SEO perspective, users often search for "3-(5-oxopyrrolidin-3-yl)-1-phenylurea uses" or "CAS 88016-05-1 suppliers," reflecting growing demand in academic and industrial sectors. The compound's thermal stability and solubility profile are also frequently queried, as these properties are critical for formulation and process optimization. Additionally, its potential in green chemistry aligns with current trends toward sustainable synthesis methods, a topic gaining traction in AI-powered research tools.
In the realm of material science, 3-(5-oxopyrrolidin-3-yl)-1-phenylurea has been investigated for its ability to form hydrogen-bonded networks, which could contribute to the development of advanced polymers or supramolecular assemblies. Its crystallographic data and spectroscopic properties (e.g., NMR, IR) are well-documented, facilitating its identification and quality control in laboratory settings. Researchers are also exploring its electrochemical behavior, which may open doors to applications in energy storage or sensor technologies.
To address common misconceptions, 3-(5-oxopyrrolidin-3-yl)-1-phenylurea is not classified as a hazardous substance, but proper handling protocols should always be followed. Its safety data sheets (SDS) provide detailed guidance on storage and handling, ensuring compliance with laboratory safety standards. As the scientific community continues to uncover its potential, this compound remains a promising candidate for interdisciplinary research, bridging gaps between organic chemistry, pharmacology, and materials engineering.
In conclusion, 3-(5-oxopyrrolidin-3-yl)-1-phenylurea (CAS No. 88016-05-1) exemplifies the intersection of innovation and practicality. Its multifaceted applications, coupled with rising interest in AI-assisted molecular design, position it as a compound worthy of further exploration. Whether for academic research or industrial-scale production, understanding its properties and potential is essential for leveraging its full capabilities.
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